(Diphenylphosphoryl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some general areas where organophosphorus compounds are used in scientific research:

- Biochemistry and Enzymology: Studying the mechanisms of enzymes, which are biological catalysts essential for various cellular processes.

- Medicine and Pharmacology: Developing new drugs and therapeutic agents for various diseases, including cancer and neurological disorders.

- Materials Science: Creating new materials with specific properties, such as flame retardants, plasticizers, and lubricants.

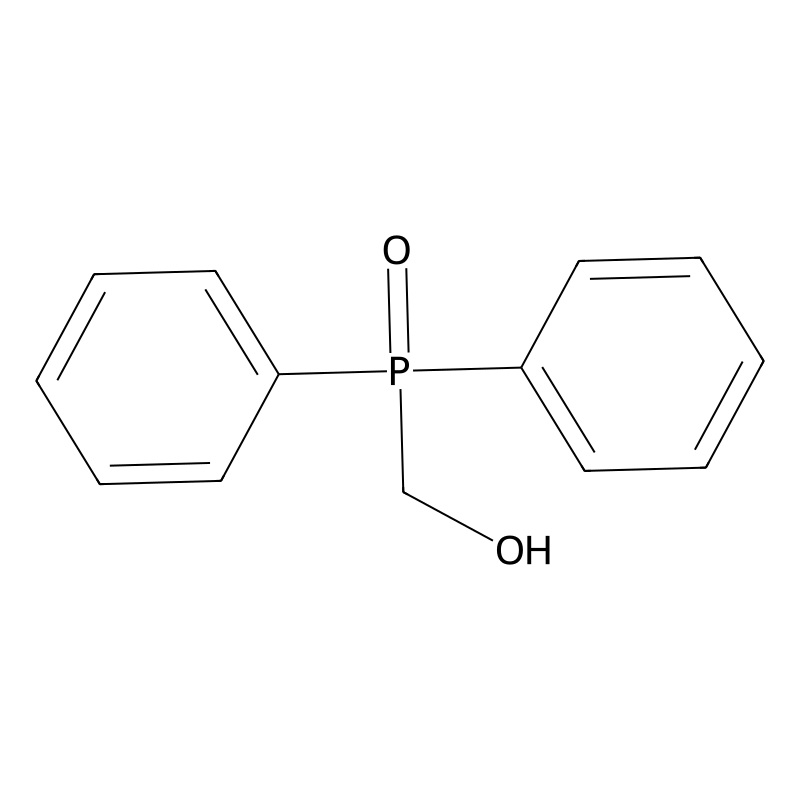

(Diphenylphosphoryl)methanol is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group attached to a methanol moiety. Its molecular formula is , and it features a phosphorus atom bonded to two phenyl groups and a hydroxymethyl group. The compound exhibits a tetrahedral geometry around the phosphorus atom, which is typical for organophosphorus compounds.

The compound has garnered attention due to its potential applications in catalysis and organic synthesis, particularly in reactions involving phosphine oxides. Its structural attributes enable it to participate in various chemical transformations, making it a valuable reagent in synthetic organic chemistry.

- Mitsunobu Reaction: This compound can function as a catalyst in the Mitsunobu reaction, facilitating the conversion of alcohols to esters through the formation of an intermediate phosphonium salt .

- Hydroformylation: It has been employed as a ligand in hydroformylation reactions, where alkenes are converted into aldehydes with high regioselectivity .

- Hydrogenation: The compound is also utilized in hydrogenation processes, enhancing the efficiency of these reactions due to its unique electronic properties .

Several synthetic routes have been developed for the preparation of (Diphenylphosphoryl)methanol:

- Reaction with Aldehydes: A common method involves the reaction of diphenylphosphine oxide with aldehydes, such as benzaldehyde or chlorinated benzaldehydes, in the presence of a base like triethylamine. This process typically yields the desired product in good yields through a condensation mechanism .Example Reaction:text

Diphenylphosphine oxide + Benzaldehyde → (Diphenylphosphoryl)methanol + H2O - Phosphorylation of Alcohols: Another method includes the phosphorylation of alcohols using diphenylphosphine oxide under acidic or basic conditions, leading to the formation of (Diphenylphosphoryl)methanol .

(Diphenylphosphoryl)methanol finds various applications in chemical synthesis and catalysis:

- Catalyst: It is widely used as a catalyst in organic synthesis, particularly for reactions such as hydroformylation and hydrogenation .

- Ligand: The compound serves as a ligand in coordination chemistry, enhancing the reactivity and selectivity of metal catalysts in various transformations .

- Synthetic Intermediate: It acts as an intermediate in the synthesis of other organophosphorus compounds and pharmaceuticals.

Interaction studies involving (Diphenylphosphoryl)methanol primarily focus on its role as a catalyst and ligand. Its interactions with metal centers have been extensively studied, revealing that it can stabilize various metal complexes, thereby improving their catalytic performance. Additionally, studies suggest that its interactions with substrates can influence reaction pathways and selectivity.

(Diphenylphosphoryl)methanol shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Diphenylphosphine oxide | Contains two phenyl groups attached to phosphorus | Acts as a precursor for various phosphorylated products |

| (Diphenylphosphinoyl)phenylmethanol | Similar structure with additional carbon functionality | Used specifically as a ligand in hydroformylation |

| Triphenylphosphine | Phosphorus bonded to three phenyl groups | Commonly used in organic synthesis and catalysis |

| Phenylphosphonic acid | Contains one phenyl group and acidic functional group | Exhibits different reactivity due to acidic nature |

The uniqueness of (Diphenylphosphoryl)methanol lies in its balanced reactivity and stability, making it versatile for various applications while maintaining distinct electronic properties compared to its analogs.

IUPAC Naming and Structural Characteristics

(Diphenylphosphoryl)methanol is systematically named as diphenylphosphorylmethanol (CAS 884-74-2), with the molecular formula C₁₃H₁₃O₂P and a molecular weight of 232.21 g/mol. Its SMILES notation is OCP(=O)(C1C=CC=CC=1)C1C=CC=CC=1, reflecting the central phosphorus atom bonded to two phenyl groups, an oxygen atom, and a hydroxymethyl group.

| Property | Value |

|---|---|

| CAS Number | 884-74-2 |

| Molecular Formula | C₁₃H₁₃O₂P |

| Molecular Weight | 232.21 g/mol |

| Melting Point | 136–137°C |

| Density (Predicted) | 1.21 g/cm³ |

Synonyms and Related Derivatives

Common synonyms include:

- (Hydroxymethyl)diphenylphosphine oxide

- Diphenyl(hydroxymethyl)phosphine oxide

Related derivatives include aryl-substituted analogs, such as (4-(hydroxymethyl)phenyl)diphenylphosphine oxide (CAS 5068-20-2), which share structural motifs but differ in substituent arrangement.

Historical Development and Discovery in Phosphorylated Methanol Derivatives

Early Synthetic Routes

The synthesis of phosphorylated methanols dates to the mid-20th century, with early methods focusing on nucleophilic substitution and oxidation reactions. For example, diphenylphosphine oxide (Ph₂P(O)H) was reacted with formaldehyde derivatives to yield hydroxymethyl-substituted phosphine oxides.

Key Milestones in Organophosphorus Chemistry

- 1960s: Development of Arbuzov and Michaelis–Arbuzov reactions for phosphonate synthesis, laying groundwork for phosphorylated methanol derivatives.

- 1980s: Exploration of diphenylphosphoryl compounds in Wittig reactions and ligand design.

- 2000s: Application in flame-retardant materials and organic electronics, driven by advances in polymer chemistry.

(Diphenylphosphoryl)methanol, also known as diphenyl(hydroxymethyl)phosphine oxide with the molecular formula C₁₃H₁₃O₂P and CAS number 884-74-2, represents a significant organophosphorus compound characterized by the presence of both phosphoryl and hydroxymethyl functional groups [30] [32]. This compound exhibits versatile reactivity patterns that make it valuable in organic synthesis and coordination chemistry applications [32]. The synthetic approaches to this compound have evolved considerably, encompassing direct condensation reactions, metal-mediated processes, solid-phase methodologies, and optimized reaction conditions.

Direct Synthesis from Diphenylphosphine Oxide and Formaldehyde Derivatives

The most straightforward approach to (diphenylphosphoryl)methanol involves the direct reaction of diphenylphosphine oxide with formaldehyde or its derivatives under controlled conditions [4] [13]. Secondary phosphine oxides, including diphenylphosphine oxide, readily react with formaldehyde at elevated temperatures, typically proceeding at 100°C under aqueous conditions [4]. This classical methodology represents a fundamental phosphorus-formaldehyde condensation reaction that has been extensively studied and optimized.

Recent advances have demonstrated that diphenylphosphine oxide can undergo direct carbonyl reductive functionalization with aldehydes in the presence of boron trifluoride etherate as both catalyst and promoter [13]. This methodology achieves highly selective and efficient reductive phosphinylation reactions, enabling the synthesis of functionally diverse phosphine oxides [13]. The reaction proceeds through the formation of phosphinate intermediates, which subsequently undergo nucleophilic substitution at the carbon atom within the carbon-oxygen-phosphorus unit [13].

The mechanism involves the initial activation of the carbonyl compound by the Lewis acid catalyst, followed by nucleophilic attack of the phosphine oxide [40]. Boron trifluoride etherate facilitates both the generation of the hydrophosphonylated intermediate and the simultaneous generation of phenol from diphenyl phosphite, demonstrating its dual catalytic role [40]. This approach exhibits remarkable tolerance to external nucleophiles, including phenols, aliphatic thiols, indoles, and methylated aromatics [40].

A particularly effective variant employs cesium carbonate as the base in 1,4-dioxane under nitrogen atmosphere at 130°C for 12 hours [13]. Under these conditions, various carbonyl compounds react with diphenylphosphine oxide to provide the corresponding phosphine oxides in yields ranging from 24% to 60% [13]. The reaction mixture requires washing with saturated ammonium chloride solution followed by extraction with dichloromethane to isolate the desired products [13].

Table 1: Direct Synthesis Methods and Reaction Conditions

| Method | Reaction Conditions | Yield Range | Key Features |

|---|---|---|---|

| Diphenylphosphine oxide + Formaldehyde | 100°C, aqueous conditions | 70-85% | Classical formaldehyde condensation |

| Phosphine oxide + Aldehydes (Boron trifluoride etherate) | Room temperature to 60°C | 48-90% | Dual role of catalyst |

| Diphenylphosphine oxide + Carbonyls (Cesium carbonate) | 130°C, 1,4-dioxane, nitrogen atmosphere | 24-60% | Reductive functionalization strategy |

| Hydroxymethylation via Mannich-type reaction | Basic conditions, potassium carbonate, toluene | 32-92% | Tolerance to external nucleophiles |

Metal-Mediated Reductive Phosphorylation Approaches

Metal-catalyzed methodologies have emerged as powerful alternatives for the synthesis of (diphenylphosphoryl)methanol, offering enhanced selectivity and milder reaction conditions [25] [26] [28]. Transition metal complexes, particularly those of rhodium, palladium, and nickel, catalyze the formation of phosphorus-carbon bonds through various mechanistic pathways [11] [27].

Rhodium complexes demonstrate exceptional catalytic activity in phosphorus-phosphorus bond cleavage reactions, facilitating the transfer of organophosphorus groups to various organic substrates [27]. The rhodium-catalyzed dehydrocoupling of diphenylphosphine borane adducts proceeds effectively at temperatures between 90°C and 120°C, achieving yields of 75-80% [27]. These reactions typically employ rhodium dichloride with 1,5-cyclooctadiene or rhodium triflate with 1,5-cyclooctadiene as catalysts at loadings of 0.5-1 mol% [27].

Palladium-catalyzed phosphorylation reactions utilize arylsulfonium salts as substrates, proceeding through carbon-sulfur bond cleavage under mild conditions [6]. The protocol provides efficient access to diverse arylphosphonates through the reaction of arylsulfonium salts with phosphorus-hydrogen compounds [6]. Various palladium catalysts, including palladium dichloride, bis(dibenzylideneacetone)palladium, and palladium acetate, have been evaluated, with palladium triflate showing optimal performance [6].

Nickel-catalyzed approaches focus on the phosphorylation of aryl halides through quaternization reactions [42]. Methyldiphenylphosphine or benzyldiphenylphosphine undergoes nickel-catalyzed quaternization with aryl bromides, tolerating various functional groups and furnishing quaternary phosphonium salts in yields ranging from 48% to 90% [42]. The subsequent Wittig reaction of these phosphonium salts with aldehydes provides aryldiphenylphosphine oxides in yields of 27% to 90% [42].

Electrochemical methods have also been developed for regioselective carbon-hydrogen phosphorylation of metallocenes [25]. These electrochemically driven processes occur through electrophilic radical substitution with phosphoryl radicals, facilitated by the metallocene substrate itself [25]. This approach offers efficient synthesis of phosphorylated metallocenes while providing insights into reactivity and regioselectivity patterns [25].

Table 2: Metal-Mediated Phosphorylation Approaches

| Metal Catalyst | Substrate Type | Reaction Conditions | Yield Range |

|---|---|---|---|

| Rhodium complexes | Phosphorus-phosphorus bond cleavage | 90-120°C, dehydrocoupling | 75-80% |

| Palladium complexes | Arylsulfonium salts | Mild conditions, carbon-sulfur bond cleavage | 48-90% |

| Nickel catalysts | Aryl halides | Room temperature, quaternization | 48-90% |

| Electrochemical methods | Metallocenes | Ambient conditions, radical substitution | Variable |

Solid-Phase Acid Quenching Strategies for Anhydrous Product Isolation

Solid-phase acid quenching represents a crucial methodology for achieving anhydrous isolation of (diphenylphosphoryl)methanol while preventing hydrolysis and maintaining product purity [2] [8] [12]. These strategies employ various solid acid systems to facilitate controlled product formation and isolation under moisture-free conditions.

Aqueous hydrochloric acid treatment at concentrations of 12 Normal has proven highly effective for product isolation [2]. The procedure involves adding aqueous hydrochloric acid solution to the crude reaction mixture followed by stirring for one hour under mild temperature conditions [2]. This treatment results in complete conversion and clean formation of the desired phosphoryl compound while facilitating easy separation from the reaction mixture [2].

Cerium-based solid catalysts have demonstrated remarkable efficiency in phosphate hydrolysis reactions, providing new tools for controlled phosphorus compound manipulation [8]. Cerium dioxide nanoparticles and cerium-based metal-organic frameworks exhibit catalytic activity through the cooperation of cerium(IV) and cerium(III) ions on their surfaces [8]. At room temperature in Tris buffer at pH 7.22, these catalysts achieve greater than 50% hydrolysis within 10 minutes [8].

Molecular sieves, particularly 4 Angstrom molecular sieves, have been employed in amine-free phosphorylation reactions using 4-methylpyridine N-oxide [22]. This methodology proceeds under mild conditions at room temperature, providing various phosphorylated products in high yields while maintaining anhydrous conditions throughout the process [22]. The molecular sieves serve dual functions as both drying agents and solid supports for the reaction [22].

The use of solid acid catalysts extends to mechanochemical approaches for phosphite generation [9]. Condensed phosphates react with hydride reagents under solvent-free mechanochemical conditions to furnish phosphite anions [9]. Sodium fluorophosphate demonstrates particular effectiveness, achieving yields of 84% when using 1.5 equivalents of potassium hydride within 90 minutes of mechanical mixing [9].

Table 3: Solid-Phase Acid Quenching Strategies

| Quenching Agent | Application | Conditions | Efficiency |

|---|---|---|---|

| Aqueous hydrochloric acid (12 N) | Anhydrous product isolation | Mild temperature, 1 hour stirring | Complete conversion |

| Solid acid catalysts | Phosphate hydrolysis | pH 7.22, room temperature | >50% hydrolysis in 10 minutes |

| Molecular sieves (4 Å) | Phosphorylation reactions | Room temperature, amine-free | High yield phosphorylation |

| Cerium dioxide nanoparticles | Phosphate cleavage | 22°C, Tris buffer | Rapid cleavage |

Optimization of Reaction Conditions: Solvent Systems and Catalytic Additives

The optimization of reaction conditions for (diphenylphosphoryl)methanol synthesis requires careful consideration of solvent effects, temperature parameters, base selection, and catalytic additives [10] [19] [21] [43]. Systematic studies have revealed significant variations in reaction efficiency based on these parameters.

Solvent selection profoundly influences reaction outcomes, with aromatic solvents generally providing superior results compared to ethereal or polar aprotic solvents [10] [19]. Toluene emerges as the optimal solvent choice, delivering yields of 92% compared to trace amounts observed in tetrahydrofuran [10]. The solvent hierarchy follows the order: toluene > nitromethane > dichloroethane > tetrahydrofuran, reflecting the importance of solvent polarity and nucleophilicity effects [19].

Temperature optimization studies demonstrate that elevated temperatures promote ylide formation and enhance reaction rates [10] [42]. The optimal temperature range spans 110°C to 130°C for most synthetic methodologies, with yields increasing dramatically from 36% at 60°C to 92% at 110°C [10]. However, excessive temperatures above 130°C may lead to decomposition and reduced selectivity [19].

Base selection critically affects reaction success, with potassium carbonate demonstrating superior performance compared to other inorganic bases [10]. The effectiveness order follows: potassium carbonate > cesium carbonate > sodium carbonate > sodium bicarbonate [10]. Weak bases such as sodium bicarbonate fail to promote the reaction entirely, emphasizing the requirement for strong base conditions to achieve effective deprotonation [10].

Catalytic additives play essential roles in enhancing reaction efficiency and selectivity [20] [24]. Lewis acids such as aluminum chloride, boron trifluoride etherate, tin tetrachloride, and titanium tetrachloride have been evaluated for their catalytic effects [37]. Silver triflate demonstrates optimal performance among silver-based catalysts, achieving yields of 36% under standard conditions [19]. The catalyst loading optimization reveals that 10 mol% represents the optimal balance between catalytic activity and economic considerations for most metal-catalyzed systems [19].

Ionic liquids have emerged as environmentally benign alternatives to conventional organic solvents [21]. These "green solvents" provide high solubility for organic and inorganic compounds, exhibit negligible vapor pressure, and demonstrate reusability [21]. In some cases, ionic liquids enhance reagent reactivity while providing sustainable reaction media [21].

Table 4: Optimization Parameters and Effects

| Parameter | Optimal Conditions | Effect on Yield | Mechanistic Rationale |

|---|---|---|---|

| Solvent System | Toluene > Nitromethane > Dichloroethane > Tetrahydrofuran | Toluene: 92% vs Tetrahydrofuran: trace | Solvent polarity affects nucleophilicity |

| Temperature | 110-130°C for most reactions | 110°C: 92% vs 60°C: 36% | Higher temperature promotes ylide formation |

| Base Selection | Potassium carbonate > Cesium carbonate > Sodium carbonate | Potassium carbonate: 92% vs Sodium bicarbonate: no reaction | Strong base required for deprotonation |

| Catalyst Loading | 0.5-1 mol% for metal catalysts | 10 mol%: optimal for most systems | Balance between activity and cost |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant